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Compound of Interest

Compound Name:
1-[(4-fluorophenyl)methyl]-4-nitro-

1H-imidazole

CAS No.: 68019-63-6

Cat. No.: B2865134

Get Quote

CAS Registry Number: 68019-63-6 Chemical Formula: C

H

FN

O

Molecular Weight: 221.19 g/mol Synonyms: 1-(4-Fluorobenzyl)-4-nitro-1H-imidazole; PNU-
Derivative[1][2]

Executive Summary
In the development of nitroimidazole-based antimicrobials (similar to metronidazole or

pretomanid), the regioselective alkylation of the imidazole ring is a critical process parameter.

The reaction typically yields a mixture of 4-nitro (biologically distinct) and 5-nitro isomers.[1]

CAS 68019-63-6 represents the 4-nitro isomer.[1][2]
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This guide provides a technical framework for the unambiguous identification of the 4-nitro

isomer, distinguishing it from the thermodynamically stable 5-nitro alternative using Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Comparative Spectroscopic Performance
The primary challenge in characterizing CAS 68019-63-6 is verifying the position of the nitro

group relative to the N-benzyl substituent.[1]

NMR Comparison: 4-Nitro vs. 5-Nitro Isomers
The most reliable method for structural assignment is

H-NMR, specifically analyzing the chemical shift of the imidazole ring protons and the Nuclear
Overhauser Effect (NOE).[1]

Feature
Target: 4-Nitro

Isomer (CAS 68019-
63-6)

Alternative: 5-Nitro

Isomer
Diagnostic Logic

H-5 Proton 7.60 – 7.90 ppm

(Singlet)

N/A (Substituted by

NO

)

In 4-nitro, H-5 is

adjacent to the N-

benzyl group.[1]

H-4 Proton

N/A (Substituted by

NO

)

7.90 – 8.10 ppm

(Singlet)

H-4 is distant from the

N-benzyl group.[1]

H-2 Proton 7.40 – 7.60 ppm

(Singlet)

7.90 – 8.00 ppm

(Singlet)

H-2 is generally more

shielded in the 4-nitro

isomer.[1]

Benzyl -CH

-
5.10 – 5.25 ppm 5.30 – 5.50 ppm

5-nitro group causes

steric deshielding of

the methylene.[1]

NOE Signal

Strong NOE between

Benzyl-CH

and H-5.

No NOE between

Benzyl-CH

and H-4.[1]

Definitive Proof:

Spatial proximity

confirms 4-nitro.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroimidazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2865134?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


F-NMR Characterization
The fluorine atom on the phenyl ring serves as an internal handle for purity assessment,

particularly for detecting defluorinated impurities.

Signal: Single multiplet at

-112.0 to -115.0 ppm (relative to CFCl

).[1]

Coupling: Shows characteristic

and

coupling in the

H NMR (aromatic region 7.0–7.4 ppm).[1]

Mass Spectrometry (ESI-MS)
Molecular Ion: [M+H]

= 222.07 m/z.[1]

Fragmentation Pattern:

m/z 176: Loss of NO

group [M - 46].[1]

m/z 109: 4-Fluorobenzyl cation (Tropylium ion derivative).[1]

Differentiation: The 4-nitro isomer typically shows a higher abundance of the [M-NO

]

fragment compared to the 5-nitro isomer due to the "ortho-like" effect of the adjacent N-
benzyl group destabilizing the nitro group.[1]

Experimental Protocols
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Protocol A: High-Resolution NMR Acquisition
Objective: To resolve the H-2/H-5 protons and confirm regiochemistry via NOE.

Sample Preparation:

Dissolve 5–10 mg of CAS 68019-63-6 in 0.6 mL DMSO-d

.

Note: DMSO is preferred over CDCl

to prevent aggregation and sharpen the imidazole proton signals.[1]

Instrument Parameters:

Frequency: 400 MHz or higher.[1]

Temperature: 298 K.[1]

Relaxation Delay (D1): Set to 5 seconds to ensure full relaxation of the isolated imidazole

protons for accurate integration.

NOE Experiment (1D-NOESY):

Select the Benzyl -CH

- resonance (

5.15 ppm) for selective irradiation.[1]

Observation: Look for a positive enhancement of the imidazole singlet at

7.8 ppm.

Result: Enhancement confirms the proton is at position 5 (adjacent to N1), verifying the 4-

nitro structure.[1] Absence of enhancement implies the proton is at position 4 (5-nitro

isomer).[1]

Protocol B: Purity Assessment via F-NMR
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Objective: Quantify fluorinated impurities.

Internal Standard: Add

-trifluorotoluene (

-63 ppm) as an internal integration standard (0.1 molar equivalent).

Acquisition:

Spectral Width: -50 to -200 ppm.[1]

Scans: 64 (high S/N required for impurity detection).

Analysis: Integrate the main peak (-113 ppm) against the standard. Any peaks at -105 to

-110 ppm suggest defluorinated or isomeric side-products.[1]

Logical Workflow & Visualization
The following diagram illustrates the decision tree for assigning the regioisomer based on the

experimental data described above.
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Crude Product
(Alkylation of 4-Nitroimidazole)

1H NMR Analysis
(DMSO-d6)

Check Benzyl-CH2 Shift

Shift ~ 5.15 ppm
(Less Deshielded)

Likely 4-Nitro

Shift ~ 5.40 ppm
(More Deshielded)

Likely 5-Nitro

Run 1D-NOESY
Irradiate Benzyl-CH2

IDENTIFIED: 5-Nitro Isomer
(Alternative)

Preliminary ID

NOE Observed at Imidazole H
(H-5 is neighbor)

Enhancement

NO NOE Observed
(H-4 is distant)

No Enhancement

CONFIRMED: 4-Nitro Isomer
(CAS 68019-63-6)

Click to download full resolution via product page

Caption: Logical workflow for distinguishing the target 4-nitro isomer from the 5-nitro impurity

using NMR chemical shifts and NOE interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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